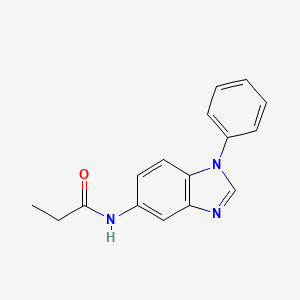![molecular formula C18H19N3OS B5753281 N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea, commonly known as IMTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. In
作用機序
The mechanism of action of IMTU is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. IMTU has been found to activate the Nrf2-ARE pathway, which is a key pathway involved in the regulation of oxidative stress and inflammation. Additionally, IMTU has been shown to inhibit the NF-κB pathway, which is a pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
IMTU has a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Some of the key effects of IMTU include its neuroprotective effects, anti-inflammatory effects, anti-cancer properties, and anti-diabetic effects. Additionally, IMTU has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
IMTU has several advantages as a research tool, including its wide range of biochemical and physiological effects, its relatively low toxicity, and its accessibility to researchers. However, there are also some limitations to using IMTU in lab experiments. One limitation is that IMTU can be difficult to synthesize and purify, which can limit its availability to researchers. Additionally, the mechanism of action of IMTU is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on IMTU. One area of research is the development of more efficient synthesis methods for IMTU, which would increase its availability to researchers. Additionally, further studies are needed to fully understand the mechanism of action of IMTU and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential cognitive-enhancing effects of IMTU in humans.
合成法
IMTU can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzoyl isothiocyanate with tryptamine. The resulting product is then purified using column chromatography to obtain pure IMTU. This synthesis method has been optimized over the years to increase the yield and purity of IMTU, making it more accessible to researchers.
科学的研究の応用
IMTU has been extensively studied for its potential use in various scientific research applications. One of the primary uses of IMTU is in the field of neuroscience, where it has been found to have neuroprotective effects. IMTU has been shown to protect neurons from oxidative stress and excitotoxicity, which are two common causes of neuronal damage. Additionally, IMTU has been found to have anti-inflammatory effects, which can help reduce neuroinflammation and improve overall brain function.
In the field of pharmacology, IMTU has been studied for its potential use as a drug candidate for various diseases. IMTU has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro. Additionally, IMTU has been shown to have anti-diabetic effects, as it can improve glucose metabolism and insulin sensitivity in animal models.
特性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-6-4-5-14(11-15)21-18(23)19-10-9-13-12-20-17-8-3-2-7-16(13)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWWJDPDZOYRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)



![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)
